6N-FAM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6N-FAM is a novel high-affinity NR5A probe for fluorescence polarization competition assays, tightly binding the NR5A receptors and detecting direct binding of synthetic and phospholipid ligands.
Scientific Research Applications
Nanotechnology and Drug Delivery
6N-FAM, specifically 6-carboxyfluoresceins (FAM), has been utilized in nanotechnology, particularly in the development of magnetically actuated nanomotors. These nanomotors show potential in controlled cargo delivery and release in biological fluids. An application involves the on-demand release of FAM from G-quadruplex DNA functionalized magnetically actuated wormlike nanomotors, which can be controlled by various parameters like magnetic field, frequency, and exposure time (Liu et al., 2015).
Fluorescence-Aided Molecule Sorting
FAM is used in fluorescence-aided molecule sorting (FAMS) to analyze biomolecular structure and interactions at the single-molecule level. This involves labeling biomolecules with fluorophores, including FAM, which act as donor-acceptor pairs for Förster resonance energy transfer, allowing for the simultaneous analysis of conformation and association status of species (Kapanidis et al., 2004).
DNA Sequencing
In DNA sequencing, "click chemistry" is applied for the conjugation of alkynyl 6-carboxyfluorescein (FAM) to azido-labeled single-stranded DNA, producing FAM-labeled ssDNA. This labeled ssDNA is then used as a primer for DNA sequencing with high resolution (Seo et al., 2003).
Graphene-based Biosensors
Graphene oxide/aptamer systems utilize FAM for creating logic operations and sensing multiple targets. The interaction of FAM-labeled aptamers with graphene oxide enables fluorescence regulation, facilitating the detection of various target molecules in complex chemical environments (Wang et al., 2012).
Molecular Probing in Living Cells
FAM, in conjunction with graphene oxide nanosheets, forms a nanocomplex used for molecular probing in living cells. This aptamer-FAM/graphene oxide nanocomplex demonstrates significant potential in intracellular monitoring and sensing (Wang et al., 2010).
Analyzing DNA and Protein Interactions
Time-resolved fluorescence anisotropy spectroscopy, utilizing FAM, has been applied to study the interaction between DNA and peptides. This method monitors fluorescence intensity quenching and changes in anisotropy decay lifetime, providing insights into the binding affinity and rigidity of DNA-peptide complexes (Liu et al., 2013).
Properties
Molecular Formula |
C52H53N3O8S |
---|---|
Molecular Weight |
880.069 |
IUPAC Name |
N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-10-((3aR,6S,6aR)-3-phenyl-3a-(1-phenylvinyl)-6-(sulfamoylamino)-1,3a,4,5,6,6a-hexahydropentalen-2-yl)decanamide |
InChI |
InChI=1S/C52H53N3O8S/c1-33(34-15-10-7-11-16-34)51-28-27-45(55-64(53,60)61)44(51)29-36(49(51)35-17-12-8-13-18-35)19-9-5-3-2-4-6-14-20-48(58)54-37-21-24-41-40(30-37)50(59)63-52(41)42-25-22-38(56)31-46(42)62-47-32-39(57)23-26-43(47)52/h7-8,10-13,15-18,21-26,30-32,44-45,55-57H,1-6,9,14,19-20,27-29H2,(H,54,58)(H2,53,60,61)/t44-,45-,51-/m0/s1 |
InChI Key |
CXVIXELBRGYJOW-OCTREFHSSA-N |
SMILES |
O=C(NC1=CC2=C(C3(C4=C(OC5=C3C=CC(O)=C5)C=C(O)C=C4)OC2=O)C=C1)CCCCCCCCCC6=C(C7=CC=CC=C7)[C@]8(C(C9=CC=CC=C9)=C)CC[C@H](NS(=O)(N)=O)[C@]8([H])C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6N-FAM; 6N FAM; 6NFAM |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.